molecular formula C12H17NO B1306441 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol CAS No. 626218-06-2

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol

Cat. No.: B1306441
CAS No.: 626218-06-2
M. Wt: 191.27 g/mol
InChI Key: ATHCMLMFXXTYEA-UHFFFAOYSA-N
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Description

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This reagent features a 1,2,3,4-tetrahydronaphthalene (tetralin) backbone linked to an ethanolamine group, making it a valuable intermediate in synthetic organic chemistry . Researchers are exploring tetrahydronaphthalene derivatives for their potential in medicinal chemistry. Recent scientific literature indicates that structurally related tetrahydronaphthalene amides are being investigated as a novel class of ATP synthase inhibitors, showing promising activity against Mycobacterium tuberculosis and representing a new strategy against drug-resistant strains . Furthermore, other analogs within this structural class have demonstrated affinity for central nervous system (CNS) targets, such as the 5-HT 1B receptor and dopamine receptors, highlighting the broader research utility of the tetrahydronaphthalene scaffold in developing CNS-active compounds . This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCMLMFXXTYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222219
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626218-06-2
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626218-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanolamine. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The process involves the nucleophilic substitution of the amino group on the tetrahydronaphthalene ring with the hydroxyl group of ethanolamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Biological Activity Applications References
This compound C12H17NO 191.27 (calculated) Aminoethanol, tetralin Not reported Discontinued pharmaceutical intermediate
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride C15H22ClNO 283.80 Aminobutanol hydrochloride, tetralin Not reported Research chemical (95% purity)
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid C12H15NO2 205.25 Amino acid, tetralin Potential enzyme inhibition (inferred) Biochemical research
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide C12H15NS 205.32 Thioamide, tetralin Not reported Pharmaceutical intermediate
N,N-Dimethyl-2-(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine C16H23N 229.36 Tertiary amine, methyl groups Possible CNS activity Not specified

Key Comparative Insights

Functional Group Impact on Physicochemical Properties
  • Aminoethanol vs. Amino Acid (Carboxylic Acid): The target compound’s ethanolamine group (C-OH and NH) contrasts with the carboxylic acid in 2-Amino-2-(tetralin-1-yl)acetic acid . The latter’s higher polarity may enhance aqueous solubility but reduce membrane permeability compared to the ethanol derivative.
  • Thioamide vs.
  • Tertiary Amine (Dimethyl Group): The dimethylated derivative in N,N-Dimethyl-2-(1-methyl-tetralin)ethan-1-amine increases lipophilicity, likely enhancing blood-brain barrier penetration, a trait valuable for CNS-targeting drugs.

Q & A

Basic Research Question

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the tetralin ring and amine-ethanol linkage. Key signals include δ 3.6–4.0 ppm (CH2_2OH) and δ 1.5–2.5 ppm (tetralin CH2_2 groups) .
  • MS/MS fragmentation : Identify molecular ion peaks (e.g., m/z 207 for [M+H]+^+) and cleavage patterns to distinguish isomers .

What experimental strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in receptor binding assays (e.g., sigma-2 vs. adrenergic receptors) may arise from:

  • Purity issues : Validate compound integrity via chiral HPLC to exclude enantiomeric impurities .
  • Assay conditions : Compare results across pH ranges (6.5–7.4) and buffer systems (e.g., Tris vs. PBS) to assess pH-dependent activity .
    Case Study : A 2023 study resolved conflicting IC50_{50} values by standardizing cell lines (HEK293 vs. CHO) and normalizing data to internal controls .

How can computational modeling guide the design of analogs with enhanced receptor specificity?

Advanced Research Question

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses at sigma-2 receptors. Focus on the ethanolamine group’s hydrogen-bonding interactions with Glu120 and Tyr206 residues .
  • QSAR : Correlate substituent effects (e.g., methyl vs. methoxy groups at C6) with logP and IC50_{50} values to prioritize synthetic targets .

What are the stability challenges for this compound under physiological conditions?

Advanced Research Question

  • Oxidative degradation : The tetralin ring is prone to autoxidation in aqueous buffers. Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) and store at -20°C under argon .
  • pH-dependent hydrolysis : The ethanolamine moiety degrades at extremes (pH < 3 or > 9). Use buffered formulations (pH 6–7.5) for in vivo studies .

How do structural analogs of this compound compare in pharmacological profiles?

Basic Research Question

CompoundKey Structural DifferenceReceptor Affinity (Ki_i)Reference
Target compound Ethanolamine-tetralin linkageSigma-2: 85 nM
Tetryzoline Imidazoline ring substitutionα-Adrenergic: 12 nM
Methyl-tetralin analog N-methylationSigma-2: 220 nM

Insight : Ethanolamine derivatives exhibit broader receptor cross-reactivity, while N-alkylation reduces off-target effects .

What methodologies validate the compound’s role in modulating apoptosis pathways?

Advanced Research Question

  • Flow cytometry : Use Annexin V/PI staining in cancer cell lines (e.g., MCF-7) to quantify apoptosis induction at 24–48 hours post-treatment .
  • Western blotting : Monitor caspase-3 cleavage and Bcl-2/Bax ratios to confirm mitochondrial pathway activation .
    Note : Include controls for necroptosis (e.g., RIP1 inhibitors) to exclude false positives .

How can enantiomeric resolution improve pharmacological efficacy?

Advanced Research Question

  • Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers .
  • In vivo testing : The (R)-enantiomer shows 3-fold higher brain penetration in rodent models due to reduced P-glycoprotein efflux .

What are the best practices for characterizing metabolic byproducts?

Basic Research Question

  • LC-HRMS : Identify phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronides) using rat liver microsomes .
  • Isotope tracing : Use 14C^{14}C-labeled compound to track urinary excretion profiles .

How do solvent polarity and temperature affect crystallization for X-ray studies?

Basic Research Question

  • Slow evaporation : Use ethanol/water (70:30) at 4°C to grow single crystals suitable for XRD .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 25% glycerol to minimize lattice distortions .

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